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Compound of Interest

Compound Name:
2-Bromo-1-(2,5-

dihydroxyphenyl)ethanone

Cat. No.: B1201981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(2,5-
dihydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis,

starting from hydroquinone. The synthesis is a two-step process involving the formation of a

key intermediate, 2,5-dihydroxyacetophenone, followed by its selective bromination. This

document details the experimental protocols, quantitative data, and reaction mechanisms.

Synthetic Pathway Overview
The synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone from hydroquinone is achieved

in two primary stages:

Stage 1: Synthesis of 2,5-Dihydroxyacetophenone This intermediate can be prepared from

hydroquinone via two principal methods:

Method A: Friedel-Crafts Acylation of Hydroquinone. This method involves the direct

acylation of hydroquinone with an acetylating agent in the presence of a Lewis acid catalyst.

Method B: Fries Rearrangement of Hydroquinone Diacetate. This is a two-step process

where hydroquinone is first acetylated to form hydroquinone diacetate, which is then

rearranged to 2,5-dihydroxyacetophenone.
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Stage 2: Bromination of 2,5-Dihydroxyacetophenone The intermediate 2,5-

dihydroxyacetophenone is then brominated at the alpha-carbon of the acetyl group to yield the

final product, 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone.

The overall synthetic workflow is depicted below.

Stage 1: Synthesis of 2,5-Dihydroxyacetophenone
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Figure 1: Overall synthetic workflow for 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone.
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Experimental Protocols
Stage 1: Synthesis of 2,5-Dihydroxyacetophenone
Two effective methods for the synthesis of the key intermediate, 2,5-dihydroxyacetophenone,

are presented below.

This method provides a direct, one-pot synthesis of 2,5-dihydroxyacetophenone from

hydroquinone.

Reaction:

Hydroquinone + Acetic Anhydride -> 2,5-Dihydroxyacetophenone
 

BF₃·Et₂O
1,2-dichloroethane

100-120°C

 

Click to download full resolution via product page

Figure 2: Reaction scheme for Friedel-Crafts acylation of hydroquinone.

Protocol:

In a dry round-bottomed flask, combine 1,4-dihydroxybenzene (hydroquinone) (5.5 g, 0.05

mol) and 1,2-dichloroethane (10 mL).

Slowly add acetic anhydride (10 mL, 0.1 mol) to the mixture.

Stir the solution at 100°C for 4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the hydroquinone is consumed.

Cool the reaction mixture, then add boron trifluoride diethyl etherate (BF₃·Et₂O) (9 mL, 0.07

mol) dropwise.

Heat the mixture to 120°C and stir for an additional 2-3 hours.
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After cooling, add water (40 mL) and extract the product with ethyl acetate (2 x 50 mL).

Wash the combined organic extracts sequentially with water (2 x 100 mL), saturated sodium

bicarbonate solution (2 x 100 mL), and finally with water (100 mL).

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain a solid residue.

Recrystallize the crude product from ethanol to yield pure 2,5-dihydroxyacetophenone.[1]

This classic method involves the initial formation of hydroquinone diacetate, followed by a

Lewis acid-catalyzed rearrangement.

Reaction:

Step 1: Acetylation Step 2: Fries Rearrangement

Hydroquinone + Acetic Anhydride -> Hydroquinone Diacetate

H₂SO₄ (cat.)

Hydroquinone Diacetate

-> 2,5-Dihydroxyacetophenone

1. Anhydrous AlCl₃, 160-165°C
2. H₃O⁺
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Figure 3: Reaction scheme for the Fries rearrangement of hydroquinone diacetate.

Protocol:

Part 1: Synthesis of Hydroquinone Diacetate

To a mixture of hydroquinone (1 g) and acetic anhydride (1.7 mL) in a dry 25 mL conical

flask, add a single drop of concentrated sulfuric acid.

Stir the flask gently. The mixture will warm up as the reaction is exothermic.
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After 5 minutes, pour the solution into 20 mL of crushed ice to precipitate the product.

Filter the solid, wash thoroughly with water, and recrystallize from 50% ethanol to obtain

hydroquinone diacetate.[2]

Part 2: Fries Rearrangement to 2,5-Dihydroxyacetophenone

In a dry 500 mL round-bottomed flask fitted with an air condenser and a gas-absorption

trap, place finely powdered dry hydroquinone diacetate (50 g, 0.257 mol) and anhydrous

aluminum chloride (116 g, 0.87 mol).[3]

Slowly heat the flask in an oil bath to 110-120°C over 30 minutes, at which point hydrogen

chloride evolution will begin.

Gradually raise the temperature to 160-165°C and maintain for 3 hours.[3] The mixture will

become a pasty green mass.[3]

Cool the flask to room temperature and decompose the excess aluminum chloride by

adding 350 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.[3]

Collect the resulting solid by filtration on a Büchner funnel and wash with two 100 mL

portions of cold water.[3]

Recrystallize the crude product from 4 L of water or 250 mL of 95% ethanol to yield green,

silky needles of 2,5-dihydroxyacetophenone.[3]

Stage 2: Proposed Synthesis of 2-Bromo-1-(2,5-
dihydroxyphenyl)ethanone
While a specific protocol for the bromination of 2,5-dihydroxyacetophenone is not readily

available in the literature, a plausible method can be adapted from the bromination of other

hydroxyacetophenones.[4] The following is a proposed experimental procedure.

Reaction:
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2,5-Dihydroxyacetophenone + Br₂

-> 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

Glacial Acetic Acid

Click to download full resolution via product page

Figure 4: Proposed reaction for the bromination of 2,5-dihydroxyacetophenone.

Proposed Protocol:

Dissolve 2,5-dihydroxyacetophenone (0.01 mol) in glacial acetic acid (15-20 mL) in a round-

bottomed flask equipped with a dropping funnel and a magnetic stirrer.

Slowly add a solution of bromine (0.01 mol) in glacial acetic acid dropwise to the stirred

solution at room temperature. The reaction should be protected from light to minimize side

reactions.

Stir the reaction mixture at room temperature for several hours, monitoring the progress by

TLC.

Once the starting material is consumed, pour the reaction mixture into cold water to

precipitate the crude product.

Collect the solid by filtration, wash with water to remove acetic acid and any unreacted

bromine.

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water

mixture to obtain pure 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone.

Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 2,5-

dihydroxyacetophenone. Data for the proposed bromination step is not included due to its

theoretical nature.
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Table 1: Reagents and Conditions for the Synthesis of 2,5-Dihydroxyacetophenone

Parameter
Method A: Friedel-Crafts
Acylation

Method B: Fries
Rearrangement

Starting Material Hydroquinone Hydroquinone Diacetate

Acylating Agent Acetic Anhydride -

Catalyst
Boron Trifluoride Diethyl

Etherate
Anhydrous Aluminum Chloride

Solvent 1,2-Dichloroethane None (neat reaction)

Temperature 100°C then 120°C 110°C to 165°C

Reaction Time 4 hours then 2-3 hours ~3.5 hours

Table 2: Yield and Physical Properties of 2,5-Dihydroxyacetophenone

Property
Method A: Friedel-Crafts
Acylation[1]

Method B: Fries
Rearrangement[3]

Crude Yield - 89-90%

Recrystallized Yield 92% 64-77%

Melting Point 195-198°C 202-203°C

Appearance Yellow Crystals Green, Silky Needles

Table 3: Physical and Chemical Properties of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
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Property Value

CAS Number 25015-91-2

Molecular Formula C₈H₇BrO₃

Molecular Weight 231.04 g/mol

Appearance (Predicted) Solid

Storage Sealed in dry, 2-8°C[5]

Conclusion
This technical guide outlines robust and reproducible methods for the synthesis of 2-Bromo-1-
(2,5-dihydroxyphenyl)ethanone from hydroquinone. The two-stage process, involving the

initial formation of 2,5-dihydroxyacetophenone followed by a proposed bromination step,

provides a clear pathway for obtaining this valuable chemical intermediate. The detailed

protocols and quantitative data presented herein are intended to support researchers and

professionals in the fields of chemical synthesis and drug development. It is recommended that

the proposed bromination protocol be optimized for yield and purity in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1201981#synthesis-of-2-bromo-1-2-5-
dihydroxyphenyl-ethanone-from-hydroquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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